molecular formula C28H39NO3 B1681268 Terpendole E CAS No. 167427-23-8

Terpendole E

Cat. No. B1681268
CAS RN: 167427-23-8
M. Wt: 437.6 g/mol
InChI Key: SVYIMXYKHRBHSG-KYYKPQATSA-N
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Description

Terpendole E is an organic heterotricyclic compound and an organooxygen compound . It is a natural product found in Albophoma yamanashiensis and Tolypocladium cylindrosporum . It is a mitotic kinesin Eg5 (Kinesin-5) inhibitor isolated from Albophoma yamanashiensis that inhibits both motor and microtubule stimulated ATPase activities of human Eg5 .


Synthesis Analysis

The first synthesis of the racemate of Terpendole E, a specific inhibitor of the mitotic kinesin Eg5, has been achieved from a known tricyclic dihydroxy ketone by a 13-step sequence . This involves diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety as the key transformations .


Molecular Structure Analysis

Terpendole E has a molecular formula of C28H39NO3 . Its molecular weight is 437.6 g/mol . The IUPAC name of Terpendole E is (1 S ,2 S ,5 S ,7 S ,9 R ,10 R ,11 R ,14 S )-7- (2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo [12.10.0.0 2,11 .0 5,10 .0 16,24 .0 17,22 ]tetracosa-16 (24),17,19,21-tetraen-9-ol .


Chemical Reactions Analysis

The synthesis of Terpendole E involves a 13-step sequence that includes diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety .


Physical And Chemical Properties Analysis

Terpendole E has a molecular weight of 437.6 g/mol . It is an organic heterotricyclic compound and an organooxygen compound .

Scientific Research Applications

Safety and Hazards

According to the safety data sheet, if Terpendole E is inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . Suitable extinguishing media for Terpendole E include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYIMXYKHRBHSG-KYYKPQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terpendole E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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